molecular formula C9H4F2N2O2 B11787117 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile

4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile

Cat. No.: B11787117
M. Wt: 210.14 g/mol
InChI Key: FFMXZFZITSEVCM-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile typically involves the reaction of 4-(difluoromethoxy)benzoic acid with suitable reagents to introduce the oxazole ring and the nitrile group. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and ammonium acetate under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole
  • 2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid
  • 4-(Difluoromethoxy)benzo[d]oxazol-2-ol

Uniqueness

4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile is unique due to the presence of both the difluoromethoxy group and the nitrile group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for forming various derivatives with diverse applications .

Properties

Molecular Formula

C9H4F2N2O2

Molecular Weight

210.14 g/mol

IUPAC Name

4-(difluoromethoxy)-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H4F2N2O2/c10-9(11)15-6-3-1-2-5-8(6)13-7(4-12)14-5/h1-3,9H

InChI Key

FFMXZFZITSEVCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C#N

Origin of Product

United States

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